[4-(Bromomethyl)benzyl]triphenylphosphonium bromide

Catalog No.
S1510354
CAS No.
14366-74-6
M.F
C26H23Br2P
M. Wt
526.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(Bromomethyl)benzyl]triphenylphosphonium bromid...

CAS Number

14366-74-6

Product Name

[4-(Bromomethyl)benzyl]triphenylphosphonium bromide

IUPAC Name

[4-(bromomethyl)phenyl]methyl-triphenylphosphanium;bromide

Molecular Formula

C26H23Br2P

Molecular Weight

526.2 g/mol

InChI

InChI=1S/C26H23BrP.BrH/c27-20-22-16-18-23(19-17-22)21-28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;/h1-19H,20-21H2;1H/q+1;/p-1

InChI Key

KUXBEOGHKWNPTG-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)CBr)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)CBr)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

[4-(Bromomethyl)benzyl]triphenylphosphonium bromide is characterized by its triphenylphosphonium cation, which is attached to a benzyl group that contains a bromomethyl substituent. This structure provides the compound with significant lipophilicity and the ability to penetrate biological membranes. The presence of the bromomethyl group allows for further chemical modifications, enhancing its utility in synthetic chemistry.

The primary application of [4-(Bromomethyl)benzyl]triphenylphosphonium bromide lies in its ability to accumulate in mitochondria, the cell's powerhouses. The lipophilic character allows it to pass through cell membranes, and the positive charge facilitates its interaction with the negatively charged mitochondrial membrane potential. This accumulation disrupts mitochondrial function, which can be used to study mitochondrial-dependent processes or induce cell death in targeted cells (4: ).

Typical of phosphonium salts. Key reactions include:

  • Nucleophilic Substitution: The bromine atom in the bromomethyl group can be substituted by various nucleophiles, leading to the formation of new compounds.
  • Alkylation Reactions: The phosphonium salt can undergo alkylation reactions, where it acts as an electrophile.
  • Reduction Reactions: Under specific conditions, the triphenylphosphonium moiety can be reduced to yield phosphine derivatives.

These reactions are valuable for synthesizing more complex organic molecules or for modifying existing compounds for specific applications.

The biological activity of [4-(Bromomethyl)benzyl]triphenylphosphonium bromide is noteworthy. Compounds with triphenylphosphonium groups are often investigated for their ability to target mitochondria due to their positive charge and lipophilicity. Studies have indicated that such compounds can exhibit:

  • Antimicrobial Activity: They may inhibit the growth of certain bacteria and fungi.
  • Anticancer Properties: Some derivatives have shown potential in selectively inducing apoptosis in cancer cells by disrupting mitochondrial function.
  • Antioxidant Effects: The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.

The biological activity is typically evaluated through bioassays and pharmacological studies to determine dose-response relationships and mechanisms of action .

Synthesis of [4-(Bromomethyl)benzyl]triphenylphosphonium bromide can be achieved through several methods:

  • Alkylation of Triphenylphosphine: Triphenylphosphine can be reacted with benzyl bromide under basic conditions to form the corresponding phosphonium salt.
  • Bromomethylation: The introduction of the bromomethyl group can be accomplished via reaction with formaldehyde and hydrobromic acid in the presence of a catalyst.
  • Quaternization Reaction: The final step involves quaternizing the phosphine with a suitable bromomethyl compound to yield the desired phosphonium salt.

These methods allow for the controlled synthesis of the compound and its derivatives.

[4-(Bromomethyl)benzyl]triphenylphosphonium bromide has diverse applications across various fields:

  • Medicinal Chemistry: It serves as a building block for designing new pharmaceuticals targeting mitochondrial pathways.
  • Organic Synthesis: The compound is utilized as a reagent in organic synthesis for creating complex molecules.
  • Biological Research: It is used as a tool in studies investigating mitochondrial function and oxidative stress responses.

Interaction studies involving [4-(Bromomethyl)benzyl]triphenylphosphonium bromide often focus on its binding affinity to biological targets such as proteins or membranes. Techniques such as surface plasmon resonance (SPR) or fluorescence spectroscopy may be employed to assess these interactions. Understanding these interactions aids in elucidating the compound's mechanism of action and potential therapeutic effects.

Several compounds share structural similarities with [4-(Bromomethyl)benzyl]triphenylphosphonium bromide, including:

Compound NameStructure CharacteristicsUnique Features
TriphenylphosphinePhosphorus atom bonded to three phenyl groupsActs as a strong nucleophile; used in various syntheses
Benzyltriphenylphosphonium chlorideSimilar structure but with chloride instead of bromideMore stable under certain conditions
4-(Chloromethyl)benzyltriphenylphosphonium chlorideContains a chloromethyl group insteadDifferent reactivity profile due to chlorine

While these compounds share structural elements, [4-(Bromomethyl)benzyl]triphenylphosphonium bromide's unique combination of lipophilicity and reactivity makes it particularly valuable for applications targeting mitochondrial processes and synthetic chemistry.

Nucleophilic Phosphination Strategies for Quaternary Phosphonium Salt Formation

The synthesis of [4-(bromomethyl)benzyl]triphenylphosphonium bromide typically involves an SN2 reaction between triphenylphosphine (PPh₃) and 4-(bromomethyl)benzyl bromide. This method, while straightforward, requires prolonged heating in aprotic solvents like toluene or tetrahydrofuran (THF) to achieve high yields. Recent innovations have focused on optimizing reaction kinetics and scalability. For instance, microwave-assisted synthesis reduces reaction times from hours to minutes. Under microwave irradiation (450 W, 60°C, THF), the phosphonium salt forms in 87–98% yield within 30 minutes, avoiding side reactions such as phosphine oxidation.

A breakthrough in quaternary phosphonium salt (QPS) synthesis involves phosphine oxides as electrophilic partners. Traditionally, QPS synthesis relied on nucleophilic phosphorus reagents, but Grignard reagents reacting with halophosphonium intermediates now enable access to structurally diverse QPS. This method, exemplified by the reaction of 4-(bromomethyl)benzyl bromide with PPh₃ in the presence of Cs₂CO₃, proceeds via a halophosphonium intermediate (Fig. 1). The mechanism involves:

  • Halogen abstraction by the Grignard reagent to form a phosphine-Grignard complex.
  • Nucleophilic attack at the benzyl carbon, facilitated by the leaving group (Br⁻).
  • Precipitation of the QPS due to its low solubility in nonpolar solvents.

Table 1: Comparative Analysis of Synthetic Methods

MethodConditionsYield (%)Time
Conventional HeatingToluene, reflux, 12 h85–9012 h
MicrowaveTHF, 60°C, 450 W95–9830 min
Grignard-MediatedCs₂CO₃, RT, 24 h9224 h

Microwave-Assisted Phase-Transfer Catalyzed Alkylation Reactions

Microwave irradiation enhances alkylation efficiency by accelerating reaction rates and improving selectivity. In the presence of phase-transfer catalysts (PTCs) like tetrakis(piperidino)phosphonium chloride, [4-(bromomethyl)benzyl]triphenylphosphonium bromide participates in solid-liquid Halex reactions. For example, 2,3-difluoro-5-chloropyridine was synthesized from 2,3,5-trichloropyridine and KF under microwave conditions (450 W, 5 wt% PTC), achieving 90% yield in 15 minutes versus 50% yield over 6 hours conventionally.

The PTC facilitates fluoride ion transfer from the aqueous to organic phase, enabling nucleophilic aromatic substitution (SNAr). Key steps include:

  • Ion exchange between KF and the phosphonium PTC, forming a reactive fluoride-PTC complex.
  • Nucleophilic attack at the benzyl carbon, displacing bromide.
  • Regeneration of the PTC, sustaining catalytic activity.

This method is particularly effective for electron-deficient aryl halides, where traditional SNAr suffers from slow kinetics. The bromomethyl group in [4-(bromomethyl)benzyl]triphenylphosphonium bromide enhances electrophilicity, enabling reactions with weakly nucleophilic partners like aryl fluorides.

Photoredox Catalytic Approaches for Late-Stage Functionalization

Photoredox catalysis has emerged as a powerful tool for functionalizing [4-(bromomethyl)benzyl]triphenylphosphonium bromide. Under blue LED irradiation (450 nm) with iridium photocatalysts (e.g., [Ir(dtbbpy)(ppy)₂]PF₆), the phosphonium salt serves as an alkyl radical precursor. The mechanism proceeds via:

  • Single-electron transfer (SET) from the photocatalyst to the phosphonium salt, generating a phosphoranyl radical.
  • β-Scission of the P–C bond, releasing a benzyl radical and triphenylphosphine oxide.
  • Radical termination via hydrogen atom transfer (HAT) or coupling with alkenes/alkynes.

This strategy enables C–C bond formation under mild conditions. For example, coupling with acrylates yields α-aryl esters in 60–75% yield. The bromomethyl substituent directs radical formation at the benzylic position, minimizing side reactions at aromatic carbons.

Table 2: Photoredox Applications

SubstrateProductYield (%)Conditions
Styrene1,2-Diphenylethane65CH₃CN, 24 h, N₂
Acrylonitrileβ-Cyanoethylarene72DMF, 12 h, air
4-Vinylpyridine2-(4-Pyridyl)ethylarene68THF, 18 h, N₂

Wittig Olefination Reaction Engineering Using Benzyltriphenylphosphonium Derivatives

The Wittig reaction, a cornerstone of alkene synthesis, relies on phosphorus ylides generated from phosphonium salts. [4-(Bromomethyl)benzyl]triphenylphosphonium bromide serves as a precursor to stabilized ylides due to the electron-withdrawing bromomethyl group, which enhances the leaving group ability during ylide formation [3] [5]. The reaction mechanism proceeds through nucleophilic attack of triphenylphosphine on the benzylic bromide, followed by deprotonation with strong bases (e.g., NaOH or BuLi) to generate the active ylide species [5] [6].

The bromomethyl substituent influences reaction kinetics and stereoselectivity. Compared to unsubstituted benzyltriphenylphosphonium salts, the electron-deficient nature of [4-(bromomethyl)benzyl]triphenylphosphonium bromide accelerates ylide formation by stabilizing the transition state through inductive effects [3]. This is evidenced in the synthesis of 5-substituted benzofuroxans, where derivatives of this phosphonium salt achieved yields exceeding 75% under mild conditions [3] [4].

Table 1: Comparison of Wittig Reaction Outcomes Using Different Phosphonium Salts

Phosphonium SaltBase UsedReaction Time (h)Alkene Yield (%)
Benzyltriphenylphosphonium chlorideNaOH468
[4-(Bromomethyl)benzyl]triphenylphosphonium bromideBuLi2.582
(Bromomethyl)triphenylphosphonium bromideK₂CO₃374

Data adapted from [3] [5] [6].

The steric bulk of the bromomethyl group also impacts alkene geometry. In reactions with aromatic aldehydes, this salt predominantly produces trans-alkenes due to reduced steric hindrance during the cyclic oxaphosphorane intermediate formation [6].

Asymmetric Induction in Nucleophilic Additions via Chiral Ion-Pair Complexation

While [4-(bromomethyl)benzyl]triphenylphosphonium bromide itself is not chiral, its structural features enable participation in asymmetric catalysis through ion-pairing strategies. Recent advances in quaternary phosphonium catalysis demonstrate that noncovalent interactions (e.g., π-stacking, hydrogen bonding) between the phosphonium ion and chiral counterions can induce enantioselectivity [7]. For instance, when paired with binaphtholate anions, this salt facilitates asymmetric conjugate additions to α,β-unsaturated ketones with enantiomeric excess (ee) values up to 88% [7].

The bromomethyl group enhances ion-pair stability by increasing the cation’s polarizability, which strengthens electrostatic interactions with anionic nucleophiles. This effect is critical in Mannich-type reactions, where the salt’s benzyl group directs facial selectivity via hydrophobic interactions with prochiral substrates [7].

Mechanistic Insight:

  • Ion-Pair Formation: The phosphonium cation coordinates with a chiral binaphtholate anion, creating a stereochemically defined environment.
  • Substrate Activation: The α,β-unsaturated carbonyl compound aligns parallel to the benzyl group via π-π interactions.
  • Nucleophilic Attack: The chiral anion directs nucleophile addition to the Re or Si face, governed by the phosphonium’s steric profile [7].

Phase-Transfer Catalysis in Enantioselective C–C Bond Forming Reactions

Quaternary phosphonium salts excel as phase-transfer catalysts (PTCs) due to their lipophilicity and stability under basic conditions. [4-(Bromomethyl)benzyl]triphenylphosphonium bromide enhances these properties, as the bromine atoms increase hydrophobicity (ClogP = 4.7 vs. 3.9 for non-brominated analogs) [8]. This improves interfacial transfer of hydrophilic anions (e.g., cyanide, enolates) into organic phases, enabling efficient C–C bond formation.

In the synthesis of quaternary amino acids, this salt facilitates asymmetric alkylation of glycine Schiff bases with ee values ≥90% [8]. The catalytic cycle involves:

  • Anion Extraction: The phosphonium cation transports the deprotonated glycine enolate into toluene.
  • Alkylation: The enolate reacts with an alkyl halide, with stereocontrol imposed by chiral auxiliaries.
  • Catalyst Regeneration: The bromide counterion returns to the aqueous phase, completing the cycle [8].

Key Advantage: Unlike ammonium-based PTCs, phosphonium salts resist Hofmann elimination, enabling reactions at elevated temperatures (up to 80°C) [8].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14366-74-6

Dates

Last modified: 08-15-2023

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